Salinazid
CAS No.: 495-84-1
Cat. No.: VC0542346
Molecular Formula: C13H11N3O2
Molecular Weight: 241.24 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 495-84-1 |
|---|---|
| Molecular Formula | C13H11N3O2 |
| Molecular Weight | 241.24 g/mol |
| IUPAC Name | N-[(E)-(2-hydroxyphenyl)methylideneamino]pyridine-4-carboxamide |
| Standard InChI | InChI=1S/C13H11N3O2/c17-12-4-2-1-3-11(12)9-15-16-13(18)10-5-7-14-8-6-10/h1-9,17H,(H,16,18)/b15-9+ |
| Standard InChI Key | VBIZUNYMJSPHBH-OQLLNIDSSA-N |
| Isomeric SMILES | C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC=NC=C2)O |
| SMILES | C1=CC=C(C(=C1)C=NNC(=O)C2=CC=NC=C2)O |
| Canonical SMILES | C1=CC=C(C(=C1)C=NNC(=O)C2=CC=NC=C2)O |
| Appearance | Solid powder |
Introduction
Chemical Identity and Structure
Salinazid (CAS Number: 495-84-1) is chemically defined as N-[(E)-(2-hydroxyphenyl)methylideneamino]pyridine-4-carboxamide with the molecular formula C₁₃H₁₁N₃O₂ and a molecular weight of 241.24 g/mol . The compound is structurally characterized by a salicylaldehyde moiety linked to isonicotinoyl hydrazide through a hydrazone bond, formally classified as a hydrazone derivative of isoniazid .
The chemical structure features three key components:
-
A pyridine ring connected to a carbonyl group
-
A hydrazone linkage (-C=N-NH-)
-
A 2-hydroxyphenyl (salicyl) group with the hydroxyl group in the ortho position
This unique structural arrangement contributes to Salinazid's ability to chelate metal ions, particularly copper, which is relevant to its biological activity .
Physical Properties
Salinazid exhibits distinctive physical characteristics that are important for its handling, formulation, and application in pharmaceutical settings. The compound typically appears as crystals when recrystallized from ethanol .
Table 1: Physical Properties of Salinazid
| Property | Value |
|---|---|
| Appearance | Crystalline solid |
| Melting Point | 232-233°C (also reported as 251°C) |
| Boiling Point | 401.8°C at 760 mmHg |
| Density | 1.24 g/cm³ |
| Flash Point | 196.8°C |
| Storage Condition | -196°C (recommended) |
The solubility profile of Salinazid is particularly noteworthy for pharmaceutical applications:
Table 2: Solubility of Salinazid at 25°C
| Solvent | Solubility |
|---|---|
| Water | 0.005 g/100 mL |
| Absolute ethanol | 0.18 g/100 mL |
| Propylene glycol | 0.212 g/100 mL |
Salinazid is also soluble in dilute aqueous acids and alkalies, forming a characteristic yellow solution . This pH-dependent solubility reflects its acid-base properties, with multiple dissociation constants:
Table 3: Dissociation Constants of Salinazid
| Dissociation Level | Constant (pKa) | Type |
|---|---|---|
| pKa1 | 9.16 | Acidic |
| pKa2 | 12.72 | Acidic |
| pKa3 | 4.69 | Basic |
| pKa4 | 3.56 | Basic |
These dissociation constants indicate that Salinazid can exist in various ionization states depending on the pH of the medium, which significantly affects its solubility and pharmacokinetic properties .
Nomenclature and Identification
Salinazid is known by several names in scientific and medical literature, reflecting its chemical structure and historical development:
Table 4: Nomenclature and Identifiers for Salinazid
| Identifier Type | Value |
|---|---|
| Common Names | Salinazid, Salizid, Salizide, Nilazid, Saliniazid |
| IUPAC Name | N-[(E)-(2-hydroxyphenyl)methylideneamino]pyridine-4-carboxamide |
| Chemical Names | 1-isonicotinoyl-2-salicylidenehydrazine, Isonicotinic acid salicylidenehydrazide |
| Trade Names | Nupa-Sal (Smith & Nephew), Acozid (ACO) |
| InChIKey | VBIZUNYMJSPHBH-OQLLNIDSSA-N |
| Chemical Abstracts Registry Number | 495-84-1 |
The compound has been registered in multiple chemical databases, including PubChem (CID: 135400471) and CHEMBL (CHEMBL201761) .
Synthesis and Preparation
Salinazid is typically prepared by the condensation reaction between isoniazid (isonicotinic acid hydrazide) and salicylaldehyde (2-hydroxybenzaldehyde) in aqueous medium. This synthetic route was first reported by Hart et al. in Antibiotics & Chemotherapy (1954) .
The reaction involves nucleophilic attack by the terminal nitrogen of the hydrazide group on the carbonyl carbon of salicylaldehyde, followed by elimination of water to form the characteristic C=N bond of the hydrazone. The synthesis is typically conducted under mild conditions, making it accessible for laboratory and industrial preparation.
The resulting compound can be purified by recrystallization from ethanol, yielding crystals with a melting point of 232-233°C (also reported as 251°C in some literature) .
Pharmacological Properties
Antimycobacterial Activity
Salinazid was primarily developed as an antituberculous agent, with activity against Mycobacterium tuberculosis. Its tuberculostatic activity and toxicity were initially documented by Bavin et al. in the Journal of Pharmacy and Pharmacology (1955) . The compound belongs to the broader class of isoniazid derivatives and hydrazones, many of which demonstrate antimicrobial properties.
Metal Chelation Properties
Recent research has identified Salinazid as a potent Cu(II) ionophore . This property enables the compound to bind copper ions and potentially transport them across cellular membranes, which has significant implications for its biological activities beyond antimycobacterial effects.
The metal-chelating ability of Salinazid is attributed to its structural features, particularly the hydrazone group and the ortho-hydroxyl group on the phenyl ring, which together create an ideal coordination site for transition metals.
Cytotoxic Activity
Salinazid has demonstrated selective cytotoxicity against certain cancer cell lines, particularly HepG2 (human liver cancer cells) compared to HUVEC (human umbilical vein endothelial cells) . This selectivity suggests potential applications in cancer therapy, particularly for hepatocellular carcinoma.
The cytotoxic effect is reportedly superior to that of clioquinol, another known copper ionophore with anticancer properties . The mechanism likely involves the disruption of copper homeostasis in cancer cells, which are often more sensitive to changes in metal ion concentrations compared to normal cells.
Pharmaceutical Salt Forms and Solubility Enhancement
A significant challenge in the pharmaceutical application of Salinazid is its poor water solubility (0.005 g/100 mL), which potentially limits its bioavailability. Recent research has focused on developing pharmaceutical salts to overcome this limitation.
Crystal Structures of Salinazid Salts
The crystal structures of Salinazid salts with dicarboxylic acids (oxalate, malonate, malate) and acesulfame have been determined by single-crystal X-ray diffraction . These crystals contain hydrogen bond motifs of different structure and complexity, the energies of which were estimated using the quantum theory of atoms in molecules and crystals (QTAIMC) methodology.
Key findings from crystallographic studies include:
-
The driving force for oxalate and malate salt formation is the bifurcated N⁺–H···O⁻ and N⁺–H···O hydrogen bond synthon
-
Salinazid malonate is mainly stabilized via a "classic" pyridinium-carboxylate heterosynthon
Solubility Improvements
Solubility experiments have demonstrated that certain salt forms significantly enhance the aqueous solubility of Salinazid:
Table 5: Solubility Enhancement of Salinazid Salt Forms
| Salt Form | Solubility Improvement (vs. pure Salinazid) |
|---|---|
| Salinazid oxalate | 33-fold increase |
| Salinazid acesulfame | 18-fold increase |
The oxalate and acesulfame salts of Salinazid were found to be stable during aqueous dissolution experiments, making them promising candidates for pharmaceutical formulations .
In contrast, the malonate and malate salts dissolved incongruently and rapidly underwent a solution-mediated transformation to form pure Salinazid. Based on the solubility data, the Gibbs free energy of salt formation was calculated to be −21.2 kJ·mol⁻¹ for Salinazid oxalate and −22.6 kJ·mol⁻¹ for Salinazid acesulfame .
Toxicological Information
The toxicological profile of Salinazid is reflected in its classification within medical coding systems. The ICD-10-CM lists Salinazid with codes T37.1X1- through T37.1X6-, corresponding to poisoning (accidental, intentional, assault, undetermined), adverse effect, and underdosing categories .
While specific toxicity data is limited in the available search results, the classification of Salinazid as an "analgesic anti-inflammatory" in some databases suggests potential side effects similar to other compounds in this category . As with many pharmaceutical compounds, Salinazid likely exhibits dose-dependent toxicity that requires careful clinical management.
The selective toxicity of Salinazid toward cancer cells versus normal cells suggests a potential therapeutic window, but comprehensive toxicological studies would be valuable to establish safety margins for various applications.
Analytical Methods
Several analytical techniques have been employed for the identification and characterization of Salinazid:
Spectroscopic Methods
-
UV-Visible Spectroscopy: Salinazid exhibits characteristic absorption patterns due to its conjugated system
-
Infrared Spectroscopy: Useful for identifying key functional groups including the C=N bond of the hydrazone, the N-H bond, and the phenolic O-H group
-
Nuclear Magnetic Resonance (NMR): Provides detailed structural information about the compound's molecular framework
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) has been used for the analysis of Salinazid with the following parameters:
-
Column: Agilent Zorbax Eclipse Plus C18 column (4.6 mm × 250 mm, 5 μm)
-
Detector: DAD detector at 275 nm
-
Mobile phase: Mixture of methanol and water at various ratios
Mass Spectrometry
Mass spectrometry provides valuable information about Salinazid's molecular weight and fragmentation pattern. The predicted collision cross-section (CCS) values for various adducts of Salinazid have been determined:
Table 6: Predicted Collision Cross Section Values for Salinazid
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 242.09241 | 153.7 |
| [M+Na]⁺ | 264.07435 | 166.2 |
| [M+NH₄]⁺ | 259.11895 | 160.8 |
| [M+K]⁺ | 280.04829 | 159.6 |
| [M-H]⁻ | 240.07785 | 157.8 |
| [M+Na-2H]⁻ | 262.05980 | 162.9 |
| [M]⁺ | 241.08458 | 156.4 |
| [M]⁻ | 241.08568 | 156.4 |
These values are useful for the identification and characterization of Salinazid in complex biological matrices using ion mobility spectrometry-mass spectrometry (IMS-MS) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume